molecular formula C21H22N2O3 B4653500 N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide

Cat. No. B4653500
M. Wt: 350.4 g/mol
InChI Key: QOCWTGDQMLNKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as BMK-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory cytokines and prostaglandins, as well as activating the opioid receptors in the brain.
Biochemical and Physiological Effects:
N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of inflammatory cytokines and prostaglandins in animal models of inflammation. In addition, N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been shown to have analgesic effects in animal models of pain. Moreover, N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been demonstrated to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potential therapeutic applications in various fields of medicine. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully elucidate its effects.

Future Directions

There are several future directions for the study of N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One direction is to investigate its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to further elucidate its mechanism of action to better understand its effects. Additionally, further studies are needed to determine the safety and efficacy of N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in humans.
In conclusion, N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide have been discussed in this paper. Further studies are needed to fully elucidate the potential therapeutic applications of N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide and its mechanism of action.

Scientific Research Applications

N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. In addition, N-methyl-N-(1-methyl-4-piperidinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-22-11-9-15(10-12-22)23(2)20(24)18-13-17-16-6-4-3-5-14(16)7-8-19(17)26-21(18)25/h3-8,13,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCWTGDQMLNKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(1-methylpiperidin-4-yl)-3-oxobenzo[f]chromene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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